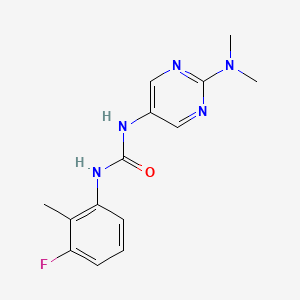

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea, also known as PD0325901, is a small molecule inhibitor of mitogen-activated protein kinase kinase (MEK). It was first synthesized by Pfizer in 2003 and has since been extensively studied for its potential in cancer treatment.

Aplicaciones Científicas De Investigación

Quadruple Hydrogen Bonding in Ureidopyrimidones

Research by Beijer et al. (1998) has shown that ureidopyrimidones, which are structurally related to the compound , can dimerize via quadruple hydrogen bonds. This property is significant in the development of supramolecular architectures.

Response to Ions in Supramolecular Structures

Another study by Yu et al. (2011) demonstrated that 2-Ureido-4[1H]-pyrimidinone, a compound similar to 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea, exhibits a sensitive response to fluoride anions and lead cations. This could have implications for the use of such compounds in sensing applications.

Synthesis of Pyrimidine-4(3H)-ones

The work by Sokolenko et al. (2017) involved the synthesis of methyl 3-(dimethylamino) acrylates leading to the production of 2,5-substituted 4(3H)-pyrimidones. This research is relevant due to the structural similarities and potential applications in drug synthesis and materials science.

Unfolding and Dimerization of Heterocyclic Ureas

A study by Corbin et al. (2001) focused on the synthesis and conformational studies of heterocyclic ureas. These compounds can unfold and form multiply hydrogen-bonded complexes, which is pertinent to the study of self-assembly and molecular recognition processes.

Synthesis and Properties of Bicyclic Thiophene Derivatives

Research by Hirohashi et al. (1975) on bicyclic thiophene derivatives, including compounds structurally similar to the subject compound, highlighted the observation of through-space H–F coupling over seven bonds. This has significance in the field of nuclear magnetic resonance studies.

Synthesis and Herbicidal Activity

The study by Babczinski et al. (1995) investigated substituted phenyltetrahydropyrimidinones, including cyclic ureas, for their herbicidal activity. This research is relevant to the agricultural industry for the development of new herbicides.

Propiedades

IUPAC Name |

1-[2-(dimethylamino)pyrimidin-5-yl]-3-(3-fluoro-2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN5O/c1-9-11(15)5-4-6-12(9)19-14(21)18-10-7-16-13(17-8-10)20(2)3/h4-8H,1-3H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDFORGLKGDPBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)NC(=O)NC2=CN=C(N=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2740743.png)

![(E)-3-(4-chlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2740745.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-fluorophenyl)-2-thioxothiazolidin-4-one](/img/structure/B2740747.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2740748.png)

![5-oxo-N-(3-phenylpropyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2740752.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2740757.png)

![N-[[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide;dihydrochloride](/img/structure/B2740760.png)